
1-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. Pyrrolidines are widely used in medicinal chemistry due to their ability to interact with various biological targets. The presence of a trifluoromethyl group in the compound enhances its lipophilicity and metabolic stability, making it a valuable scaffold for drug discovery and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a 1,3-dipolar cycloaddition reaction.
Introduction of the Benzyl Group: The benzyl group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters such as temperature, solvent, and catalyst can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the trifluoromethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Benzyl halides, trifluoromethyl halides, and other nucleophiles.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Various derivatives with substituted benzyl or trifluoromethyl groups.
Wissenschaftliche Forschungsanwendungen
1-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine has several scientific research applications, including:
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules.
Biology: In biological research, the compound can be used to study the interactions between small molecules and biological targets.
Medicine: The compound’s potential as a drug candidate is of significant interest.
Wirkmechanismus
The mechanism of action of 1-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, modulating their activity and influencing biological pathways. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to exert its effects at lower concentrations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(trifluoromethyl)pyrrolidines: These compounds contain a trifluoromethyl group at the 4-position of the pyrrolidine ring and exhibit similar properties.
N-benzylpyrrolidines: These compounds have a benzyl group attached to the nitrogen atom of the pyrrolidine ring and share structural similarities.
Uniqueness
1-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine is unique due to the presence of both the benzyl and trifluoromethyl groups. This combination enhances its lipophilicity, metabolic stability, and binding affinity, making it a valuable scaffold for drug discovery and development .
Eigenschaften
Molekularformel |
C12H15F3N2 |
|---|---|
Molekulargewicht |
244.26 g/mol |
IUPAC-Name |
1-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)16-11-6-7-17(9-11)8-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2 |
InChI-Schlüssel |
AKBIYCYPMJGIDW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1NC(F)(F)F)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


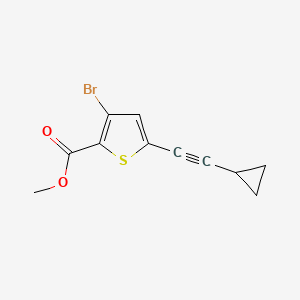
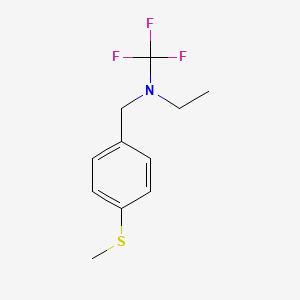


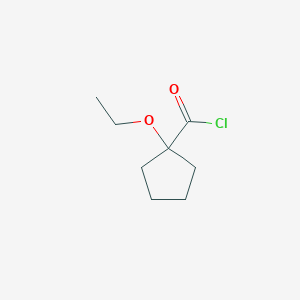

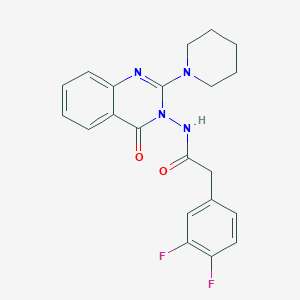
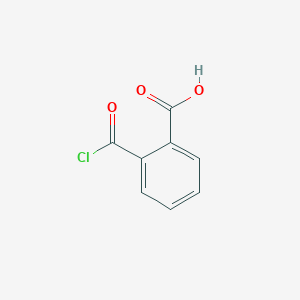

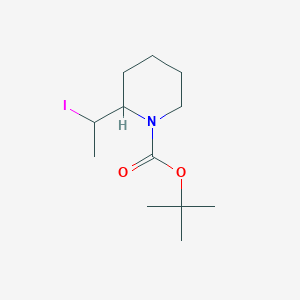
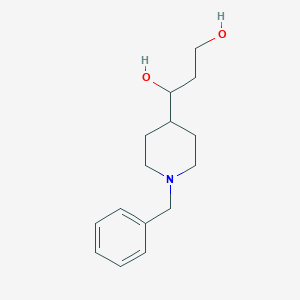
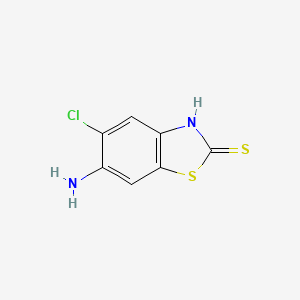
![2-Cyclopropyltricyclo[3.3.1.1~3,7~]decane](/img/structure/B13956570.png)

